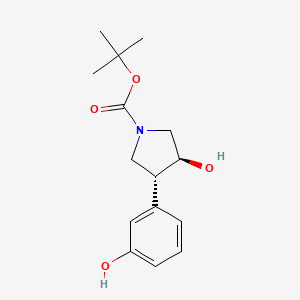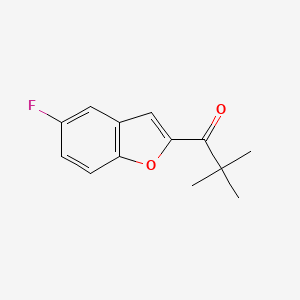
4-Butyl-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, where a butyl group is attached to the fourth position and a chlorine atom is attached to the second position of the phenol ring. This compound is known for its antiseptic properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Butyl-2-chlorophenol can be synthesized through the chlorination of 4-butylphenol. The reaction involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then stirred overnight at room temperature, followed by extraction with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form 4-butylphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-butyl-2-chloroquinone.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 4-butyl-2-hydroxyphenol or 4-butyl-2-aminophenol.
Aplicaciones Científicas De Investigación
4-Butyl-2-chlorophenol is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies related to its antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use as an antiseptic agent.
Industry: Used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. This mechanism is similar to other phenolic compounds, which are known to exert their antimicrobial effects by targeting cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar structure but with a tert-butyl group instead of a butyl group.
2-Chlorophenol: Lacks the butyl group, making it less hydrophobic.
4-Butylphenol: Lacks the chlorine atom, affecting its reactivity and antimicrobial properties.
Uniqueness
4-Butyl-2-chlorophenol is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and physical properties. The butyl group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes, while the chlorine atom contributes to its reactivity in substitution reactions.
Propiedades
Número CAS |
18980-02-4 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3 |
Clave InChI |
XKPPCQGTLVOZEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


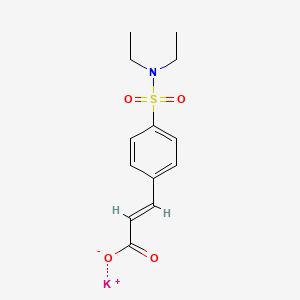
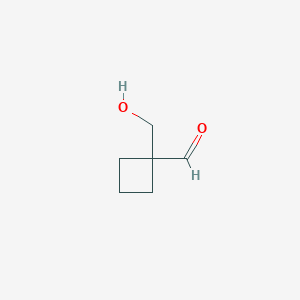

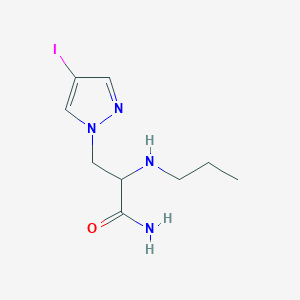

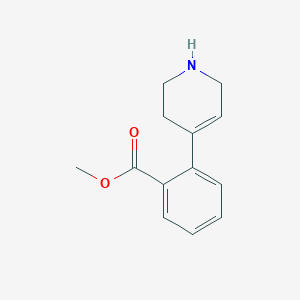
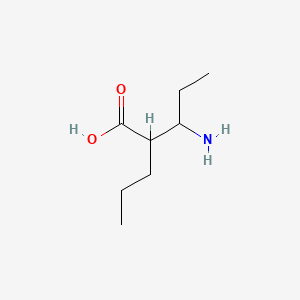
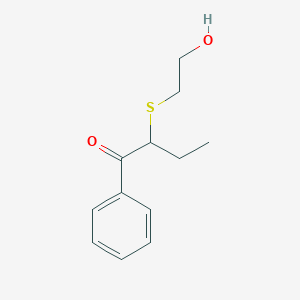
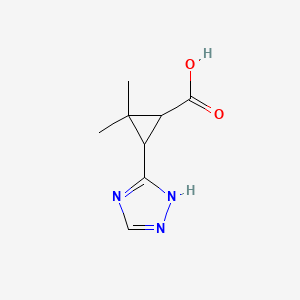
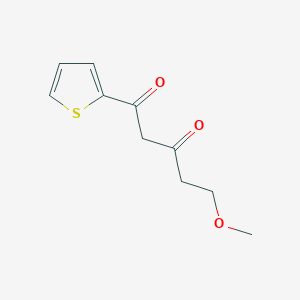
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
